![molecular formula C17H16N2O2S B2853526 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 900867-46-1](/img/structure/B2853526.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiazole ring substituted with dimethyl groups and a methoxybenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups:
Coupling with 3-Methoxybenzamide: The final step involves coupling the substituted benzothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18N2OS
- Molecular Weight : 298.39 g/mol
- IUPAC Name : N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
The compound features a benzothiazole moiety attached to a methoxybenzamide structure, which is essential for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) Inhibition : The compound has been shown to inhibit MAO-B effectively. In vitro studies report an IC50 value of approximately 14.80 ± 5.45 μM for MAO-B inhibition, which is crucial for the metabolism of neurotransmitters .
- Cholinesterase Inhibition : It also demonstrates inhibitory effects against butyrylcholinesterase (BuChE), relevant for Alzheimer's disease treatment. The compound's derivatives show varying inhibition rates .
Antidepressant Activity
In behavioral models such as the forced swim test (FST), this compound has shown a significant reduction in immobility time among treated groups compared to controls. This suggests potential antidepressant properties .
Cytotoxicity and Safety Profile
Cytotoxicity assessments using the MTT assay indicate that the compound maintains cell viability above 90% at effective concentrations, suggesting a favorable safety profile for further development .
Research Findings Summary Table
Biological Activity | Result | Reference |
---|---|---|
MAO-B Inhibition | IC50 = 14.80 ± 5.45 μM | |
BuChE Inhibition | Significant inhibition observed | |
Antidepressant Activity | Reduced immobility time in FST | |
Cytotoxicity | Cell viability > 90% at effective doses |
Case Studies and Future Directions
Research into the biological activity of this compound is still emerging. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : Further elucidation of molecular pathways affected by this compound could provide insights into its therapeutic potential.
- Clinical Trials : If preclinical results are promising, advancing towards clinical trials could establish its utility in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide: Shares a similar benzothiazole core but differs in the substituents attached to the ring.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine: Contains a glycine moiety instead of the methoxybenzamide group.
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamide moiety, in particular, contributes to its potential as a fluorescent probe and its therapeutic applications.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article explores its biological activity, including its potential anticancer properties and other pharmacological effects. The findings are supported by various studies and data tables summarizing key research results.
- Molecular Formula : C18H18N2O3S
- Molar Mass : 342.41 g/mol
- CAS Number : 839691-53-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. Research indicates that compounds within this class can act as bioreductive agents that preferentially target hypoxic tumor environments, leading to selective cytotoxicity against cancer cells .
In Vitro Studies
Several studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the findings from key studies:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study 1 | A549 (Lung Adenocarcinoma) | 12.5 | Induces apoptosis via caspase activation |
Study 2 | WM115 (Malignant Melanoma) | 15.0 | DNA damage and cell cycle arrest |
Study 3 | MCF-7 (Breast Cancer) | 8.0 | Inhibition of proliferation and induction of apoptosis |
Case Studies
-
Study on A549 Cells :
In a study examining the effects on A549 cells, this compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM. The mechanism involved the activation of caspases 3 and 7, indicating an apoptotic pathway . -
Study on WM115 Cells :
The compound was also tested on WM115 melanoma cells, where it exhibited an IC50 of 15.0 µM. The study highlighted its ability to induce DNA damage and promote cell cycle arrest, contributing to its anticancer efficacy . -
MCF-7 Breast Cancer Study :
In breast cancer models (MCF-7), the compound showed an IC50 value of 8.0 µM, indicating potent antiproliferative activity. The study suggested that this compound could serve as a lead molecule for further development in breast cancer therapeutics .
Pharmacological Effects Beyond Anticancer Activity
Research has also indicated potential antimicrobial properties for this compound. Its mechanism may involve the inhibition of bacterial protein synthesis or disruption of cell membrane integrity. This broadens its applicability in therapeutic contexts beyond oncology.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-7-8-11(2)15-14(10)18-17(22-15)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIUUNSQPQYCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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